Allyl perfluoropentanoate
Overview
Description
Allyl perfluoropentanoate: is an organic compound with the molecular formula C8H5F9O2 and a molecular weight of 304.11 g/mol . It is a colorless liquid known for its low surface tension and excellent chemical resistance . This compound is also referred to as prop-2-enyl 2,2,3,3,4,4,5,5,5-nonafluoropentanoate .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Allyl perfluoropentanoate can be synthesized through the esterification of nonafluoropentanoic acid with allyl alcohol . The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods: : In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the purification of the final product through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Allyl perfluoropentanoate can undergo oxidation reactions, typically using oxidizing agents such as or .
Reduction: Reduction reactions can be carried out using reducing agents like or .
Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted allyl derivatives.
Scientific Research Applications
Chemistry: : Allyl perfluoropentanoate is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds. Its unique properties make it valuable in the development of new materials with enhanced chemical resistance .
Biology: : In biological research, this compound is utilized in the study of enzyme-catalyzed reactions involving fluorinated substrates. It serves as a model compound to investigate the effects of fluorination on biological activity .
Medicine: : The compound is explored for its potential use in drug delivery systems due to its stability and low toxicity. It is also studied for its role in the development of fluorinated pharmaceuticals .
Industry: : this compound is employed in the production of specialty polymers and coatings. Its chemical resistance and low surface tension make it suitable for applications in protective coatings and surface treatments.
Mechanism of Action
The mechanism of action of allyl perfluoropentanoate involves its interaction with molecular targets through its fluorinated ester group. The compound can form stable complexes with enzymes and proteins, influencing their activity. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
- Allyl perfluorovalerate
- Allyl perfluorobutanoate
- Allyl perfluorohexanoate
Comparison: : Allyl perfluoropentanoate is unique due to its specific chain length and the presence of nine fluorine atoms, which confer distinct chemical and physical properties. Compared to allyl perfluorovalerate and allyl perfluorobutanoate, it offers higher chemical resistance and lower surface tension. Allyl perfluorohexanoate, while similar, has a longer chain length, affecting its solubility and reactivity .
Properties
IUPAC Name |
prop-2-enyl 2,2,3,3,4,4,5,5,5-nonafluoropentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F9O2/c1-2-3-19-4(18)5(9,10)6(11,12)7(13,14)8(15,16)17/h2H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJAXDQRZMGUOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F9O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30233046 | |
Record name | Allyl perfluoropentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30233046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84145-17-5 | |
Record name | 2-Propen-1-yl 2,2,3,3,4,4,5,5,5-nonafluoropentanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84145-17-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Allyl perfluorovalerate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084145175 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Allyl perfluoropentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30233046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Allyl perfluorovalerate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.741 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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